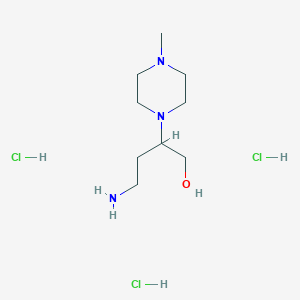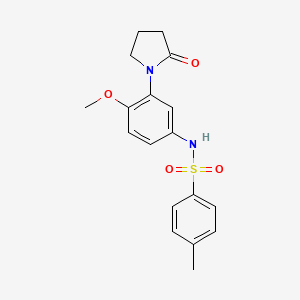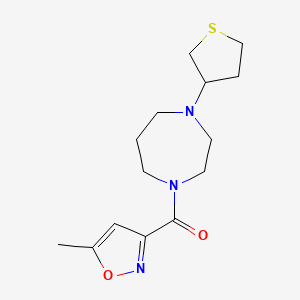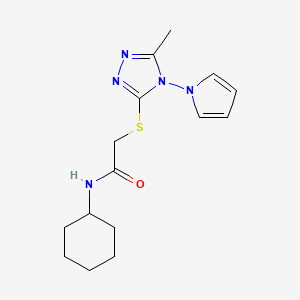![molecular formula C12H14ClN3O B2982327 1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one CAS No. 2270918-57-3](/img/structure/B2982327.png)
1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one” is a chemical compound. Unfortunately, there is limited information available about this specific compound1. However, it appears to be related to other compounds with similar structures, such as "4-[4-(6-chloropyridin-2-yl)piperazin-1-yl]-1-cyclohexyl-6-hydroxy-1,2-dihydropyrimidin-2-one"2.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the available literature. However, it may involve reactions similar to those used in the synthesis of related compounds3.Molecular Structure Analysis
The molecular structure of this compound is not directly provided in the available resources. However, based on its IUPAC name, it can be inferred that it contains a piperazine ring attached to a prop-2-en-1-one group and a 6-chloropyridin-2-yl group2.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one”. However, compounds with similar structures have been studied for their reactivity3.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one” are not explicitly mentioned in the available resources. However, related compounds have been described with properties such as a molecular weight of 389.88 and a storage temperature of 2~8°C2.Applications De Recherche Scientifique
Parkinsonism and Drug Synthesis
Chronic parkinsonism in humans was observed due to a product of meperidine-analog synthesis, highlighting the neurological impact of certain synthetic compounds. The study analyzed substances injected by patients, revealing primarily MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine) with traces of MPPP (1-methyl-4-phenyl-4-propionoxy-piperidine), suggesting chemical selectivity in damaging cells in the substantia nigra (Langston et al., 1983).
HIV-1 Protease Inhibitor Metabolism
L-735,524, an HIV-1 protease inhibitor, underwent clinical evaluation, with its metabolism and disposition in human urine being studied. The major metabolic pathways were identified, including glucuronidation at the pyridine nitrogen and pyridine N-oxidation (Balani et al., 1995).
Vasodilator and Beta-Adrenergic Blockade
A new piperidino-pyrimidine vasodilator (PDP) was used in the treatment of hypertensive patients, showcasing the application of piperazine derivatives in developing therapeutic agents for hypertension (Gilmore et al., 1970).
Safety And Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the available resources. However, a Material Safety Data Sheet (MSDS) is available for a related compound2.
Orientations Futures
The future directions for research on this compound are not explicitly mentioned in the available resources. However, given its structural similarity to other biologically active compounds, it could be of interest in medicinal chemistry and drug discovery research3.
Please note that this analysis is based on the limited information available and further research would be needed for a more comprehensive understanding of this compound.
Propriétés
IUPAC Name |
1-[4-(6-chloropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c1-2-12(17)16-8-6-15(7-9-16)11-5-3-4-10(13)14-11/h2-5H,1,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHNYHXNCJQOAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C2=NC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-hexyl-2-styryl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2982244.png)
![2-[(2-furylmethyl)amino]-N-phenylacetamide hydrochloride](/img/structure/B2982245.png)
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(4-benzylpiperidin-1-yl)ethanone dioxalate](/img/structure/B2982248.png)
![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2982249.png)

![1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-indole-5-carboxylic acid](/img/structure/B2982256.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2982257.png)



![2-ethoxy-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide](/img/structure/B2982262.png)
![3-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2982265.png)
![6-Fluoro-1-methyl-3-[5-(4-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]-7-morpholin-4-ylquinolin-4-one](/img/structure/B2982266.png)
![[(1R,3S)-3-Ethynylcyclohexyl]methanamine;hydrochloride](/img/structure/B2982267.png)